2-(Piperidin-4-yl)ethanol hydrochloride
Overview
Description
“2-(Piperidin-4-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It has a molecular weight of 165.66 g/mol . This compound is also known by several other names such as “4-piperidineethanol hydrochloride”, “4-Piperidineethanol HCl”, and “2-(piperidin-4-yl)ethan-1-ol hydrochloride” among others .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-4-yl)ethanol hydrochloride” is 1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H
. The Canonical SMILES representation is C1CNCCC1CCO.Cl
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-yl)ethanol hydrochloride” include a molecular weight of 165.66 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 165.0920418 g/mol .
Scientific Research Applications
Chemical Synthesis and Characterization
- Reaction with Sodium Sulfide : 2-(Piperidin-4-yl)ethanol hydrochloride, in the form of its derivatives, has been used in the synthesis of 2′-hydroxyacetophenones, showcasing its utility in regioselective reactions and the synthesis of organic compounds (Birsa, 2003).
- Hydrogen Bond Studies : It forms hydrogen-bonded complexes with other molecules such as 2,6-dichloro-4-nitrophenol, indicating its potential in studying molecular interactions and complex formations (Dega-Szafran et al., 2019).
- Oxidation Reactions : The compound has been utilized in oxidation reactions, leading to the synthesis of other complex molecules like stenusine, demonstrating its role in facilitating chemical transformations (Castro et al., 2005).
- Kinetic Studies : Its use in kinetic studies, such as in the reaction with 2,4-dinitrochlorobenzene, highlights its application in understanding the dynamics of chemical reactions (Ramachandran & Halpern, 1996).
Synthesis of Bioactive Compounds
- Antimicrobial Synthesis : The compound has been incorporated in the synthesis of molecules with antimicrobial activities, signifying its importance in pharmaceutical research and drug discovery (Ovonramwen et al., 2019).
- Creating Complex Organic Compounds : It's used in the preparation of various organic compounds with potential biological activities, further emphasizing its role in synthetic organic chemistry and drug development (Jin-peng, 2013).
Material Science and Catalysis
- Polymerization Catalysts : Studies have shown its use in the preparation of catalysts for polymerization reactions, indicating its significance in materials science and industrial chemistry (Kim et al., 2014).
Enzymatic and Biological Studies
- Enzymatic Resolution : It has been subject to enzymatic resolution studies, showcasing its application in stereochemistry and the production of chiral compounds (Angoli et al., 2003).
Safety and Hazards
The safety information for “2-(Piperidin-4-yl)ethanol hydrochloride” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific structure and target .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .
Action Environment
The action, efficacy, and stability of 2-(Piperidin-4-yl)ethanol hydrochloride can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at room temperature . Other factors such as pH, presence of other substances, and individual patient characteristics can also potentially influence its action.
properties
IUPAC Name |
2-piperidin-4-ylethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNODHQJYXZSBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599768 | |
Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90747-17-4 | |
Record name | 2-(Piperidin-4-yl)ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Piperidin-4-yl)ethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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